1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
CAS No.:
Cat. No.: VC14979427
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine -](/images/structure/VC14979427.png)
Specification
Molecular Formula | C22H23N3O4S |
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Molecular Weight | 425.5 g/mol |
IUPAC Name | [4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
Standard InChI | InChI=1S/C22H23N3O4S/c1-29-20-7-9-21(10-8-20)30(27,28)25-15-13-24(14-16-25)22(26)18-5-4-6-19(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3 |
Standard InChI Key | FXZLHKGHNXBUJR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Introduction
Chemical Structure and Molecular Characterization
Core Architecture
1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine features a piperazine core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 4-position with a 3-(1H-pyrrol-1-yl)benzoyl moiety . The piperazine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain .
Molecular Formula and Weight
The molecular formula is C₂₂H₂₃N₃O₄S, derived as follows:
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Piperazine backbone: C₄H₁₀N₂
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4-Methoxyphenylsulfonyl group: C₇H₇O₃S
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3-(1H-pyrrol-1-yl)benzoyl group: C₁₁H₈NO
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Adjustments for bond formation: −2H (from piperazine N–H deprotonation) .
The calculated molecular weight is 425.5 g/mol, consistent with analogous sulfonylated piperazines .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 7.80–7.75 (m, 2H, aromatic), 7.60–7.55 (m, 1H, benzoyl), 7.45–7.40 (m, 2H, pyrrole), 6.90–6.85 (d, J=8.8 Hz, 2H, methoxyphenyl), 3.85 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, piperazine) .
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¹³C NMR: δ 168.5 (C=O), 161.2 (C–OCH₃), 140.1–115.3 (aromatic and pyrrole carbons), 55.2 (OCH₃), 48.7–43.2 (piperazine carbons) .
Mass Spectrometry:
Synthesis and Optimization
Retrosynthetic Analysis
The compound is synthesized via sequential functionalization of piperazine (Figure 1):
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Sulfonylation: Reaction of piperazine with 4-methoxyphenylsulfonyl chloride.
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Benzoylation: Coupling of the intermediate with 3-(1H-pyrrol-1-yl)benzoyl chloride .
Synthesis of 1-(4-Methoxyphenylsulfonyl)piperazine
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Reactants: Piperazine (1 eq), 4-methoxyphenylsulfonyl chloride (1.1 eq), triethylamine (2 eq).
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Conditions: Dichloromethane, 0°C → room temperature, 12 hr.
Preparation of 3-(1H-pyrrol-1-yl)benzoyl Chloride
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Reactants: 3-(1H-pyrrol-1-yl)benzoic acid (1 eq), thionyl chloride (3 eq), catalytic DMF.
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Conditions: Reflux, 4 hr.
Final Coupling Reaction
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Reactants: 1-(4-Methoxyphenylsulfonyl)piperazine (1 eq), 3-(1H-pyrrol-1-yl)benzoyl chloride (1.2 eq), triethylamine (2 eq).
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Conditions: Dichloromethane, 0°C → room temperature, 24 hr.
Table 1: Critical Reaction Parameters
Step | Solvent | Temperature | Time (hr) | Yield (%) |
---|---|---|---|---|
Sulfonylation | CH₂Cl₂ | 0°C → RT | 12 | 78 |
Benzoyl chloride prep | SOCl₂ | Reflux | 4 | >95 |
Coupling | CH₂Cl₂ | 0°C → RT | 24 | 65 |
Physicochemical Properties
Thermal Stability
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Thermogravimetric Analysis (TGA): 5% weight loss at 215°C under N₂.
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Methanol | 12.4 |
DMSO | 34.7 |
Dichloromethane | 8.9 |
The low aqueous solubility (logP ≈ 3.2) suggests membrane permeability advantages in drug design .
Biological Evaluation
Enzyme Inhibition
In assays against kinase targets:
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IC₅₀ vs. JAK2: 1.8 μM
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IC₅₀ vs. PI3Kγ: 0.9 μM.
The 4-methoxyphenylsulfonyl group enhances binding to ATP pockets via hydrophobic interactions, while the pyrrole-benzoyl moiety participates in π-stacking with conserved phenylalanine residues .
Cytotoxicity Screening
Cell Line | IC₅₀ (μM) |
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HeLa | 12.4 |
MCF-7 | 9.8 |
HEK293 (normal) | >50 |
Selectivity indices >5 suggest therapeutic potential with reduced off-target effects .
Pharmacokinetic Predictions
ADMET Properties:
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high)
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Plasma Protein Binding: 92%
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CYP3A4 Inhibition: Moderate (IC₅₀ = 4.3 μM)
The methoxy group extends half-life by reducing Phase I metabolism, while sulfonylation enhances plasma stability .
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